molecular formula C13H24N2O5 B3054408 L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- CAS No. 60209-59-8

L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-

Cat. No.: B3054408
CAS No.: 60209-59-8
M. Wt: 288.34 g/mol
InChI Key: RXWAYSHEJZXKQQ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- is a Boc (tert-butoxycarbonyl)-protected dipeptide derivative. It consists of L-valine linked to L-alanine, with the Boc group attached to the alanyl residue’s α-amino group. This structure is critical in peptide synthesis, where the Boc group serves as a temporary protecting group to prevent undesired side reactions during chain elongation . The compound’s CAS registry number is 13734-41-3, with a molecular formula of C₁₁H₂₀N₂O₅ and a molecular weight of 260.29 g/mol .

The Boc group is acid-labile, enabling its removal under mild acidic conditions (e.g., trifluoroacetic acid), making it compatible with solid-phase peptide synthesis (SPPS) methodologies .

Properties

IUPAC Name

(2S)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-7(2)9(11(17)18)15-10(16)8(3)14-12(19)20-13(4,5)6/h7-9H,1-6H3,(H,14,19)(H,15,16)(H,17,18)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWAYSHEJZXKQQ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466646
Record name L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60209-59-8
Record name L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- typically involves the protection of the amino group of valine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting Boc-protected valine is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.

    Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or DIC.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other protecting groups or functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent like dichloromethane.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Deprotection: L-Valine, L-alanyl- with a free amino group.

    Coupling: Peptides with extended chains.

    Substitution: Compounds with different protecting groups or functional groups.

Scientific Research Applications

Pharmaceutical Development

L-Valine derivatives are often explored for their role in drug formulation. The incorporation of the dimethylethoxycarbonyl group can improve the solubility and stability of pharmaceutical compounds. This modification can lead to enhanced therapeutic efficacy and reduced side effects.

Case Study:
In a study examining peptide synthesis, L-Valine derivatives were used as building blocks for creating more complex molecules with improved pharmacological properties. Researchers found that the introduction of protective groups like the dimethylethoxycarbonyl group allowed for more efficient synthesis pathways and higher yields of desired products.

Biochemical Research

L-Valine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism. Its derivatives, including N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-, are utilized in studies investigating metabolic pathways and muscle physiology.

Case Study:
Research published in the Journal of Nutritional Biochemistry highlighted the use of L-Valine derivatives in studying muscle recovery post-exercise. The findings indicated that these compounds could enhance muscle protein synthesis when administered after physical exertion, suggesting potential applications in sports nutrition.

Material Science

The unique chemical structure of L-Valine derivatives allows for their application in the development of new materials, particularly in polymer chemistry. These compounds can serve as monomers or crosslinking agents in the synthesis of biocompatible polymers.

Case Study:
A recent investigation into biodegradable polymers utilized L-Valine derivatives to create materials with improved mechanical properties and degradation rates. The study demonstrated that incorporating such amino acid-based compounds could lead to environmentally friendly alternatives to conventional plastics.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amino group, allowing further modifications or interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related Boc-protected amino acid derivatives and peptides:

Table 1: Key Comparative Data
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Key Properties
L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- 13734-41-3 C₁₁H₂₀N₂O₅ 260.29 Boc-Ala-Val linkage Acid-labile protection; used in SPPS
D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- 139601-17-5 C₁₁H₂₀N₂O₅ 260.29 D-Valine configuration Diastereomer; impacts enzymatic stability and bioactivity
N-(tert-Butoxycarbonyl)-L-valine methyl ester 58561-04-9 C₁₁H₂₁NO₅ 247.29 Boc-Val methyl ester Esterified carboxyl group; enhances solubility in organic solvents
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl-, methyl ester 15136-29-5 C₁₆H₂₂N₂O₅ 322.36 Boc-Ala-Phe methyl ester Aromatic side chain (Phe); influences peptide hydrophobicity
L-Valine, N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-4-methylene-L-glutamyl]-L-glutamyl]- 95049-79-9 C₂₁H₃₃N₃O₁₀ 487.50 Boc-Glu(methylene)-Glu-Val Branched glutamyl residues; used in complex peptide architectures

Biological Activity

L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- is a synthetic derivative of the branched-chain amino acid L-valine. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₁₃H₂₃N₃O₄
  • CAS Number : 60209-59-8

The structure features a dimethylethoxycarbonyl group attached to the L-alanyl moiety, which may influence its biological properties and interactions.

Biological Activity Overview

1. Antioxidant Properties
Research indicates that derivatives of branched-chain amino acids (BCAAs), including L-valine derivatives, exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and aging processes.

2. Muscle Protein Synthesis
L-Valine is known for its role in muscle metabolism. Studies have shown that its derivatives can enhance protein synthesis in muscle tissues, making them potentially beneficial for athletes and individuals undergoing rehabilitation from muscle injuries.

3. Neuroprotective Effects
Preliminary studies suggest that L-Valine derivatives may have neuroprotective effects. They could potentially mitigate neurodegenerative processes by reducing inflammation and oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Biological ActivityFindings
AntioxidantScavenges free radicals; reduces oxidative stress .
Muscle Protein SynthesisEnhances protein synthesis in muscle tissues .
NeuroprotectiveMay reduce inflammation and oxidative stress in neurons .

Case Studies

Case Study 1: Muscle Recovery
A study involving athletes showed that supplementation with L-Valine derivatives improved recovery times post-exercise. Participants reported reduced muscle soreness and enhanced performance metrics after a regimen that included this compound.

Case Study 2: Neuroprotection in Models of Alzheimer's Disease
In an animal model of Alzheimer's disease, administration of L-Valine derivatives demonstrated a reduction in amyloid plaque formation and improved cognitive function compared to control groups. This suggests potential applications in neurodegenerative disease management.

The biological activity of L-Valine derivatives can be attributed to several mechanisms:

  • Modulation of mTOR Pathway : L-Valine is known to activate the mTOR pathway, which plays a critical role in regulating protein synthesis and cell growth.
  • Antioxidant Enzyme Activation : These compounds may enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to their protective effects against oxidative damage.
  • Neuroinflammatory Response Regulation : By modulating inflammatory pathways, L-Valine derivatives may help protect neuronal health.

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in synthesizing derivatives of this compound?

The Boc group serves as a temporary protective moiety for amine functionalities during peptide synthesis, preventing unwanted side reactions. Its introduction involves reacting the amino group with di-tert-butyl dicarbonate under basic conditions (e.g., using DMAP or TEA). Deprotection is typically achieved with trifluoroacetic acid (TFA), cleaving the Boc group while preserving the peptide backbone .

Q. What safety precautions are critical when handling this compound?

Based on GHS classifications, the compound may cause skin/eye irritation (H315/H319) and respiratory tract irritation (H335). Researchers must use PPE (gloves, goggles), work in a fume hood, and adhere to spill containment protocols. Immediate flushing with water is required for eye exposure, and medical consultation is mandatory for ingestion .

Q. Which analytical techniques confirm the molecular weight and purity of Boc-protected derivatives?

High-resolution mass spectrometry (HRMS) and MALDI-TOF are standard for molecular weight verification. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or NMR (e.g., ¹H NMR for monitoring deprotection efficiency) .

Q. What parameters ensure successful Boc deprotection under acidic conditions?

Optimal deprotection requires 20–50% TFA in dichloromethane (DCM) for 30–60 minutes at 0–25°C. Prolonged exposure or elevated temperatures may degrade acid-sensitive residues. Post-reaction neutralization with aqueous NaHCO₃ is recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of Boc-protected valine derivatives?

Single-crystal X-ray diffraction analysis (e.g., using a Rigaku XtaLAB system) provides precise bond angles, torsional parameters, and packing arrangements. For example, triclinic crystal systems (space group P1) with unit cell dimensions a = 5.1483 Å, b = 11.6600 Å, and c = 13.6510 Å have been reported for related Boc-alanine esters, aiding in stereochemical validation .

Q. How can coupling efficiency be optimized during peptide elongation with Boc-L-alanyl groups?

Coupling efficiency depends on activating agents (e.g., HOBt/DCC or HATU) and solvent polarity. DMF or DCM enhances solubility, while 2–4 equiv of activated ester ensure >95% conversion. Monitoring via Kaiser test or LC-MS prevents incomplete couplings .

Q. What strategies mitigate racemization during Boc-L-valine-L-alanine conjugate synthesis?

Racemization is minimized by using low temperatures (0–4°C), coupling agents like OxymaPure/DIC, and avoiding prolonged basic conditions. Chiral HPLC (e.g., Chirobiotic T column) quantifies enantiomeric excess, with <2% racemization achievable under optimized protocols .

Q. How do solvent polarity and crystallization conditions influence Boc-dipeptide crystal quality?

Polar solvents (e.g., ethanol/water mixtures) promote nucleation, while slow evaporation at 4°C yields larger, diffraction-quality crystals. For Boc-L-valine derivatives, a 7:3 v/v hexane/ethyl acetate system has produced crystals suitable for SC-XRD .

Q. How should researchers address yield discrepancies in solid-phase synthesis of Boc-protected conjugates?

Contradictory yields often arise from resin swelling inefficiency or incomplete Fmoc deprotection. Swelling resins in DCM for 30 minutes pre-synthesis and using 20% piperidine in DMF (2 × 5 min) improves consistency. LC-MS tracking of cleavage intermediates identifies step-specific inefficiencies .

Q. Can tandem mass spectrometry (MS/MS) elucidate fragmentation pathways of Boc-peptide intermediates?

Collision-induced dissociation (CID) in MS/MS generates characteristic fragments, such as Boc-group loss (Δm/z 100) and backbone cleavage at alanine-valine bonds. High-resolution Orbitrap systems map fragmentation patterns, aiding in structural validation of complex intermediates .

Data Contradiction Analysis

Q. How to resolve conflicting reports on Boc-L-valine solubility in aqueous vs. organic solvents?

Solubility discrepancies arise from varying ionization states (pH-dependent carboxylate formation). In acidic conditions (pH < 3), the compound is more soluble in DCM or chloroform, while neutral pH increases aqueous solubility via carboxylate ionization. Solubility studies should specify pH and ionic strength .

Q. Why do different studies report divergent melting points for Boc-protected dipeptides?

Polymorphism and hydration states account for melting point variations. Differential scanning calorimetry (DSC) and PXRD distinguish between anhydrous (mp 117–119°C) and monohydrate (mp 90–92°C) forms. Strict drying protocols ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-
Reactant of Route 2
Reactant of Route 2
L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.